

Validated RP-HPLC Method for Desvenlafaxine Succinate Assay: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Desvenlafaxine Succinate	
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This document provides a comprehensive guide to a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of **Desvenlafaxine Succinate** in bulk and pharmaceutical dosage forms. The protocols and data presented are compiled from various validated methods and are intended to serve as a practical resource for quality control and research applications.

Introduction

Desvenlafaxine succinate, a serotonin-norepinephrine reuptake inhibitor (SNRI), is the major active metabolite of venlafaxine and is widely used for the treatment of major depressive disorder.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of **desvenlafaxine succinate** formulations. RP-HPLC is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high specificity, sensitivity, and accuracy.[2][3] This application note details a robust, validated RP-HPLC method for the assay of **desvenlafaxine succinate**, adhering to the International Council for Harmonisation (ICH) guidelines.[4][5]

Chromatographic Conditions



A summary of typical chromatographic conditions for the analysis of **desvenlafaxine succinate** is presented in Table 1. These conditions have been shown to provide good resolution and peak shape for the analyte.

Table 1: Summary of RP-HPLC Chromatographic Conditions

Parameter	Condition 1	Condition 2	Condition 3
Stationary Phase (Column)	Kromasil C18	Discovery C18 (250 x 4.6 mm, 5 μm)	Zorbax SB CN (250 x 4.6 mm, 5μm)
Mobile Phase	Acetonitrile : Ammonium Phosphate Buffer (pH 3.0)	Acetonitrile: 5 mM Potassium Dihydrogen Phosphate (pH 3.8) (50:50 v/v)[2]	Buffer (pH 3.0) : Acetonitrile (80:20)
Flow Rate	1.0 mL/min[4][5]	0.7 mL/min[2]	1.0 ml min-1
Detection Wavelength	220 nm[4]	229 nm[2]	225 nm
Injection Volume	20 μL	20 μL[2]	Not Specified
Column Temperature	Ambient	Ambient[2]	Not Specified
Retention Time	~2.44 min[4]	Not Specified	~7.0 min

Method Validation Summary

The described RP-HPLC method has been thoroughly validated according to ICH guidelines to ensure its suitability for its intended purpose.[4][5] The key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters



Parameter	Result	Acceptance Criteria
Specificity	No interference from excipients or degradation products.[2][4] [5]	The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (Concentration Range)	20-160 μg/mL[4], 60-140 μg/mL[5], 5-100 μg/ml[2]	Correlation coefficient $(r^2) \ge 0.999[4][5]$
Accuracy (% Recovery)	99.67%[4], 98-102%[5], 99.56±1.095[2]	Typically between 98.0% and 102.0%.
Precision (%RSD)	< 2%[4][5]	Relative Standard Deviation (RSD) should be not more than 2.0%.
Robustness	Negligible effect on results with small variations in flow rate and mobile phase composition. [4][5]	The method's performance should remain unaffected by small, deliberate variations in method parameters.
Limit of Detection (LOD)	0.24 μg/ml[6]	The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ)	0.72 μg/ml[6]	The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocols Reagents and Materials

- Desvenlafaxine Succinate reference standard
- Acetonitrile (HPLC grade)



- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Desvenlafaxine Succinate tablets (for assay)

Preparation of Solutions

4.2.1. Buffer Preparation (pH 3.0)

Dissolve a suitable amount of ammonium phosphate or potassium dihydrogen phosphate in HPLC grade water to the desired molarity (e.g., 5 mM). Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.

4.2.2. Mobile Phase Preparation

Prepare the mobile phase by mixing the buffer and acetonitrile in the specified ratio (e.g., as per Table 1). For instance, for a 50:50 (v/v) mixture, mix 500 mL of buffer with 500 mL of acetonitrile.[2] Degas the mobile phase before use.

4.2.3. Standard Stock Solution Preparation

Accurately weigh and transfer about 25 mg of **Desvenlafaxine Succinate** reference standard into a 25 mL volumetric flask. Add about 15 mL of diluent (e.g., mobile phase or a suitable solvent mixture) and sonicate to dissolve. Make up the volume to the mark with the diluent to obtain a stock solution of 1000 μ g/mL.

4.2.4. Working Standard Solution Preparation

From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to cover the linearity range (e.g., 20, 40, 60, 80, 100, 120, 140, 160 µg/mL).[4]

4.2.5. Sample Solution Preparation (for Tablets)



Weigh and powder not fewer than 20 tablets. Accurately weigh a quantity of the powder equivalent to 50 mg of Desvenlafaxine and transfer it to a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Further dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration within the linearity range.

Chromatographic Procedure

Set up the HPLC system with the chromatographic conditions specified in Table 1. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject 20 μ L of the blank (mobile phase), followed by the standard and sample solutions. Record the chromatograms and measure the peak areas.

System Suitability

Before starting the analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak areas is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.

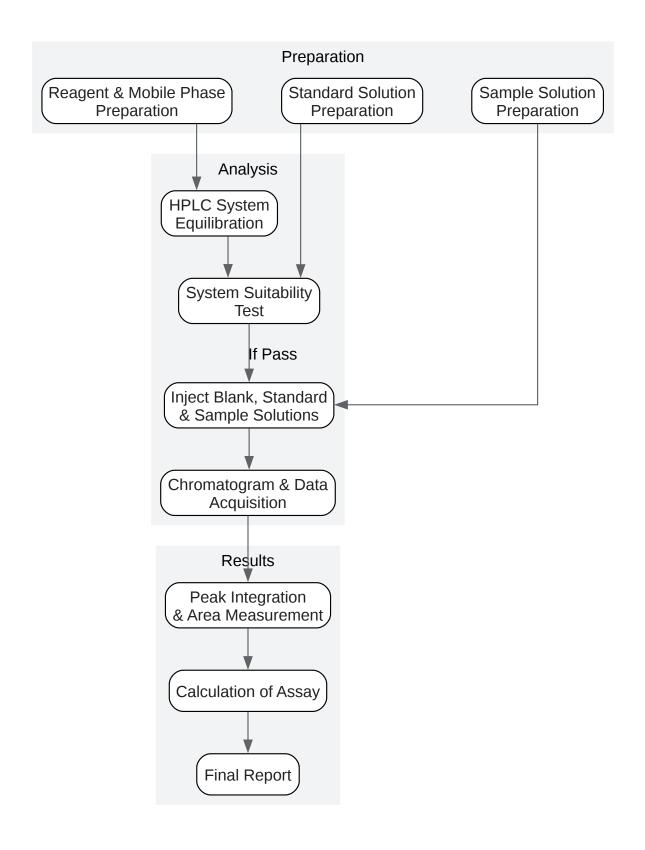
Data Analysis

The concentration of **Desvenlafaxine Succinate** in the sample solutions is determined by comparing the peak area of the sample with the peak area of the standard solution.

Calculation:

Visualizations

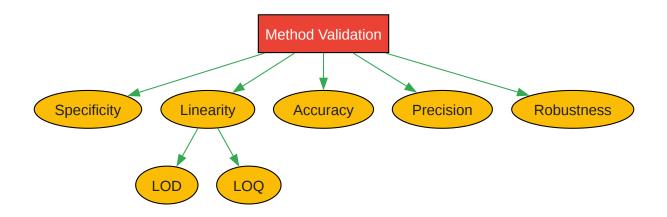




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Caption: Experimental workflow for the RP-HPLC assay of **Desvenlafaxine Succinate**.





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Caption: Interrelationship of key validation parameters for an analytical method.

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